molecular formula C8H18O2Si B1585087 Triethylacetoxysilane CAS No. 5290-29-9

Triethylacetoxysilane

Cat. No. B1585087
Key on ui cas rn: 5290-29-9
M. Wt: 174.31 g/mol
InChI Key: AAURKQPZJJMXER-UHFFFAOYSA-N
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Patent
US04960879

Procedure details

To the resulting solution of mesylate (4) is added 4-mercaptopyridine (129 mg; 1.4 equivalents) and acetonitrile (2 ml) and stirred under ice cooling for 1 hour. The reaction mixture is poured into ice-water and adjusted at pH 6.0. The organic layer is separated, washed with aqueous sodium hydrogen carbonate and water, dried, and concentrated in vacuum to give pyridyl sulfide (7) as foamy residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][Si:5]([CH2:10][CH3:11])([CH2:8][CH3:9])[CH2:6][CH3:7])(=O)C.S[C:13]1[CH:18]=CN=CC=1>C(#N)C>[CH2:6]([Si:5]([O:4][Si:5]([CH2:6][CH3:7])([CH2:8][CH3:9])[CH2:10][CH3:11])([CH2:18][CH3:13])[CH2:8][CH3:9])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O[Si](CC)(CC)CC
Name
Quantity
129 mg
Type
reactant
Smiles
SC1=CC=NC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred under ice cooling for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with aqueous sodium hydrogen carbonate and water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)[Si](CC)(CC)O[Si](CC)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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